molecular formula C17H22N2O2 B14945166 (3E)-4-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one

(3E)-4-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one

Cat. No.: B14945166
M. Wt: 286.37 g/mol
InChI Key: DBRAVNQBOHUKHU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE is a synthetic organic compound characterized by its unique structure, which includes an indole moiety substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 6-methoxy-1,2,3-trimethylindole with an appropriate aldehyde or ketone under basic conditions to form the corresponding enamine. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or pyrrolidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, pyrrolidine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like tryptophan and serotonin share the indole moiety but differ in their functional groups and biological activity.

    Methoxy-substituted compounds: Compounds such as methoxybenzene (anisole) have similar methoxy groups but lack the indole structure.

Uniqueness

(E)-4-[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]-3-PENTEN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

(E)-4-[(6-methoxy-1,2,3-trimethylindol-5-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C17H22N2O2/c1-10(7-11(2)20)18-15-8-14-12(3)13(4)19(5)16(14)9-17(15)21-6/h7-9,18H,1-6H3/b10-7+

InChI Key

DBRAVNQBOHUKHU-JXMROGBWSA-N

Isomeric SMILES

CC1=C(N(C2=CC(=C(C=C12)N/C(=C/C(=O)C)/C)OC)C)C

Canonical SMILES

CC1=C(N(C2=CC(=C(C=C12)NC(=CC(=O)C)C)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.